molecular formula C11H20O4 B1583745 Diethyl pimelate CAS No. 2050-20-6

Diethyl pimelate

Cat. No.: B1583745
CAS No.: 2050-20-6
M. Wt: 216.27 g/mol
InChI Key: LKKOGZVQGQUVHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl pimelate, also known as diethyl heptanedioate or pimelic acid diethyl ester, is an organic compound with the molecular formula C₁₁H₂₀O₄. It is a diester derived from pimelic acid, a seven-carbon dicarboxylic acid. This compound is primarily used in organic synthesis and serves as an intermediate in the production of various chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diethyl pimelate can be synthesized through the esterification of pimelic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction typically involves heating the mixture under reflux conditions to facilitate the formation of the ester.

Industrial Production Methods: In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation, are common in industrial production .

Chemical Reactions Analysis

Types of Reactions: Diethyl pimelate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed to yield pimelic acid and ethanol.

    Reduction: It can be reduced to form the corresponding alcohols.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the ester groups are replaced by other nucleophiles.

Common Reagents and Conditions:

    Hydrolysis: Acidic or basic conditions with water.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄).

    Substitution: Nucleophiles such as amines or alcohols under appropriate conditions.

Major Products Formed:

Scientific Research Applications

Diethyl pimelate has diverse applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various compounds, including peptides, steroids, and antibiotics.

    Biology: It serves as an intermediate in the synthesis of biologically active molecules.

    Medicine: this compound is explored for its potential use in drug development and as an inhibitor of certain enzymes.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Comparison with Similar Compounds

    Diethyl adipate: Another diester, but derived from adipic acid, a six-carbon dicarboxylic acid.

    Diethyl succinate: A diester derived from succinic acid, a four-carbon dicarboxylic acid.

    Diethyl malonate: A diester derived from malonic acid, a three-carbon dicarboxylic acid.

Comparison: Diethyl pimelate is unique due to its seven-carbon chain, which imparts different physical and chemical properties compared to its shorter-chain counterparts. This difference in chain length affects its reactivity, solubility, and applications in synthesis .

Properties

IUPAC Name

diethyl heptanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O4/c1-3-14-10(12)8-6-5-7-9-11(13)15-4-2/h3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKKOGZVQGQUVHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30174485
Record name Diethyl pimelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

216.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2050-20-6
Record name Diethyl pimelate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2050-20-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diethyl pimelate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002050206
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2050-20-6
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17503
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diethyl pimelate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30174485
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Diethyl pimelate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.016.441
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIETHYL PIMELATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2RF63N709K
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diethyl pimelate
Reactant of Route 2
Reactant of Route 2
Diethyl pimelate
Reactant of Route 3
Reactant of Route 3
Diethyl pimelate
Reactant of Route 4
Reactant of Route 4
Diethyl pimelate
Reactant of Route 5
Reactant of Route 5
Diethyl pimelate
Reactant of Route 6
Reactant of Route 6
Diethyl pimelate
Customer
Q & A

Q1: What are the main applications of Diethyl Pimelate in organic synthesis?

A1: this compound serves as a valuable starting material in organic synthesis. For example, it can be cyclized to form cyclic β-keto esters using aluminum trichloride (AlCl3) and triethylamine in dichloromethane. [] This Dieckmann cyclization offers a safe, efficient, and reproducible method for synthesizing these important intermediates. [] Additionally, this compound has been employed in the asymmetric synthesis of natural products like (-)- and (+)-cis-lauthisan. []

Q2: How does the structure of this compound influence its ability to form thermoreversible gels with Poly(vinylidene fluoride) (PVF2)?

A2: The length of the carbon chain in diesters significantly impacts the morphology and thermodynamics of PVF2 gels. [] While this compound, with its seven-carbon chain, forms "fibrillar-like" gels with PVF2, shorter chain diesters like Diethyl Oxalate lead to spheroidal gel morphology. [] This difference in morphology influences the enthalpy of gel formation and fusion, indicating a strong dependence on the diester structure for the gelation process. []

Q3: Can this compound be detected in food products, and if so, what are the analytical methods used?

A3: Yes, this compound has been identified as a potential food contaminant. One study investigated its presence in dry bean (Phaseolus vulgaris) samples using Gas Chromatography-Mass Spectrometry (GC-MS). [] This technique allowed for the quantification of this compound levels, which were found to be within safe consumption limits. [] Additionally, a rapid method for determining this compound and similar diesters in Chinese spirits was developed using Solid-Phase Microextraction coupled with Gas Chromatography. []

Q4: Is this compound considered a key odorant in Chinese chixiang aroma-type liquor?

A4: While this compound was previously identified as a characteristic aroma in this type of liquor, recent research using aroma extract dilution analysis (AEDA) and omission experiments suggests otherwise. [] It appears that this compound does not significantly contribute to the overall aroma profile of chixiang aroma-type liquor. [] Instead, compounds like (E)-2-nonenal, (E)-2-octenal, and 2-phenylethanol play more crucial roles in defining the liquor's sensory characteristics. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.